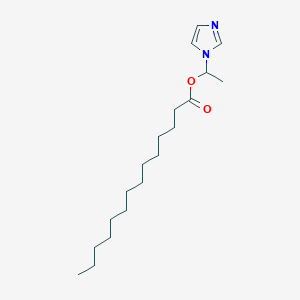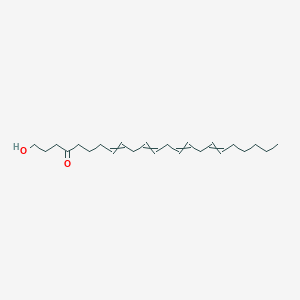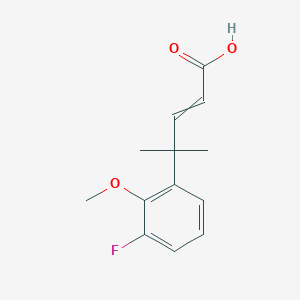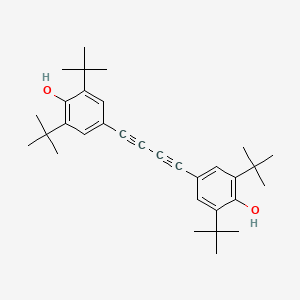
ethyl (2R,3S)-2-hydroxy-3-phenylmethoxybutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (2R,3S)-2-hydroxy-3-phenylmethoxybutanoate is a chiral compound with significant importance in various fields of chemistry and pharmaceuticals. This compound is known for its role as an intermediate in the synthesis of complex molecules, including pharmaceuticals and natural products.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2R,3S)-2-hydroxy-3-phenylmethoxybutanoate can be achieved through several methods. One common approach involves the bioresolution of racemic ethyl 3-phenylglycidate using an epoxide hydrolase-producing strain of Galactomyces geotrichum . This method provides high enantioselectivity and yields the desired chiral product with excellent purity.
Industrial Production Methods
Industrial production of this compound often involves chemoenzymatic synthesis routes. The process typically includes the use of whole-cell catalysts or isolated enzymes to achieve the desired stereochemistry and high yield .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (2R,3S)-2-hydroxy-3-phenylmethoxybutanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Applications De Recherche Scientifique
Ethyl (2R,3S)-2-hydroxy-3-phenylmethoxybutanoate has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules.
Biology: This compound is used in the study of enzyme-catalyzed reactions and chiral synthesis.
Industry: The compound is used in the production of various fine chemicals and as a building block for more complex molecules.
Mécanisme D'action
The mechanism by which ethyl (2R,3S)-2-hydroxy-3-phenylmethoxybutanoate exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s chiral nature allows it to interact selectively with enzymes and receptors, influencing biochemical pathways and leading to the desired biological effects.
Comparaison Avec Des Composés Similaires
Ethyl (2R,3S)-2-hydroxy-3-phenylmethoxybutanoate can be compared with other similar compounds, such as:
Ethyl (2R,3S)-3-hydroxy-2-methylbutanoate: Another chiral compound with similar structural features.
(2R,3S)-3-phenylglycidate: A related compound used in similar synthetic applications.
The uniqueness of this compound lies in its specific stereochemistry and its role as a versatile intermediate in the synthesis of various complex molecules.
Propriétés
Numéro CAS |
524929-35-9 |
|---|---|
Formule moléculaire |
C13H18O4 |
Poids moléculaire |
238.28 g/mol |
Nom IUPAC |
ethyl (2R,3S)-2-hydroxy-3-phenylmethoxybutanoate |
InChI |
InChI=1S/C13H18O4/c1-3-16-13(15)12(14)10(2)17-9-11-7-5-4-6-8-11/h4-8,10,12,14H,3,9H2,1-2H3/t10-,12+/m0/s1 |
Clé InChI |
KPIOBUOQQTWTQA-CMPLNLGQSA-N |
SMILES isomérique |
CCOC(=O)[C@@H]([C@H](C)OCC1=CC=CC=C1)O |
SMILES canonique |
CCOC(=O)C(C(C)OCC1=CC=CC=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[6-(Dimethylamino)-5-(propylsulfanyl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14229589.png)
![[4-amino-2-(piperidin-4-ylamino)pyrimidin-5-yl]-(2,3-difluoro-6-methoxyphenyl)methanone;2,2,2-trifluoroacetic acid](/img/structure/B14229591.png)



![Trimethyl{3-[1-(trimethylstannyl)ethenyl]hept-1-yn-1-yl}silane](/img/structure/B14229616.png)
![8-Hydroxy-1-oxaspiro[4.5]decan-2-one](/img/structure/B14229627.png)

![N,N-Dipentyl-4-[2-(pyridin-4-yl)ethenyl]-3-(trifluoromethyl)aniline](/img/structure/B14229633.png)
![Hydroperoxide, 1-[2-(4-methoxyphenyl)ethyl]-1,2-dimethylpropyl](/img/structure/B14229640.png)



![N-[3-(Dodecyloxy)-2-hydroxypropyl]-L-tyrosine](/img/structure/B14229672.png)
